molecular formula C16H20O2 B13189942 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one

Cat. No.: B13189942
M. Wt: 244.33 g/mol
InChI Key: ACGRSFRAEJCAJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a phenyl-substituted cyclohexanone with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the spirocyclic structure .

Chemical Reactions Analysis

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one can be compared to other spirocyclic compounds, such as:

    1-Oxaspiro[2.5]octane: Similar in structure but lacks the phenyl group, making it less complex and potentially less biologically active.

    1-Oxaspiro[2.6]decane: Contains a larger ring system, which may affect its chemical reactivity and biological interactions.

    6-Phenyl-1-oxaspiro[2.5]octane:

The uniqueness of this compound lies in its specific ring size and phenyl substitution, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

1-(6-phenyl-1-oxaspiro[2.6]nonan-2-yl)ethanone

InChI

InChI=1S/C16H20O2/c1-12(17)15-16(18-15)10-5-8-14(9-11-16)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3

InChI Key

ACGRSFRAEJCAJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2(O1)CCCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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